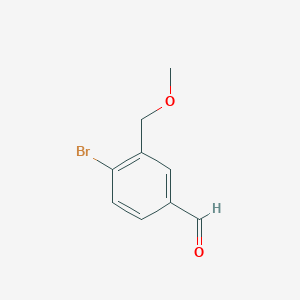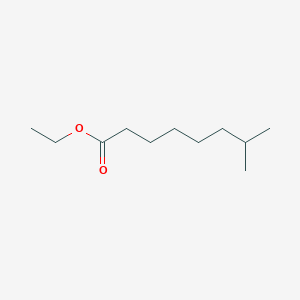![molecular formula C8H5NO3S B6613747 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-46-4](/img/structure/B6613747.png)
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Übersicht
Beschreibung
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused ring system combining thiophene and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Wirkmechanismus
Target of Action
The primary target of 2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is the D-amino acid oxidase (DAO) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
This compound is a potent inhibitor of the cellular activity of transfected DAO in CHO cells . It works by binding to the DAO enzyme and inhibiting its function . This results in a decrease in the oxidation of D-amino acids .
Biochemical Pathways
The inhibition of DAO affects the metabolism of D-amino acids . D-amino acids are involved in various biochemical pathways, including the synthesis of proteins and neurotransmitters . Therefore, the inhibition of DAO can have significant effects on these pathways .
Pharmacokinetics
The compound’s ability to inhibit dao in cho cells suggests that it may have good cell permeability
Result of Action
The inhibition of DAO by this compound can lead to an increase in the levels of D-amino acids . This can have various molecular and cellular effects, depending on the specific D-amino acid and its role in the cell .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds can potentially affect its action, either by competing for the same target or by affecting its absorption, distribution, metabolism, or excretion .
Biochemische Analyse
Biochemical Properties
2-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The interaction between this compound and LSD1 results in the inhibition of the enzyme’s activity, thereby affecting the methylation status of histones and altering gene expression patterns.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of LSD1 by this compound leads to changes in the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound has been observed to affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its demethylase activity . This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Furthermore, this compound may also interact with other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate gene expression and cellular metabolism without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as LSD1, influencing the methylation status of histones and thereby affecting gene expression . Additionally, this compound may be metabolized by other enzymes, leading to the formation of various metabolites that can further modulate cellular function and metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its interaction with LSD1 occurs primarily in the nucleus, where it can influence chromatin structure and gene expression. The precise localization of this compound within cells is essential for its role in regulating cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by cyclization to form the desired product . Another method involves the use of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid as a starting material, which is then subjected to formylation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: 2-carboxy-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Reduction: 2-hydroxymethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their use in the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the formyl group but shares the core structure.
2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Contains a methyl group instead of a formyl group.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: Derivatives with hydrazide functionalities.
Uniqueness
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both a formyl and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Eigenschaften
IUPAC Name |
2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-3-4-1-5-7(13-4)2-6(9-5)8(11)12/h1-3,9H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLFJEGDHNXDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NC(=C2)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-cyano-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613745.png)
![2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613753.png)



